Lorcaserin sulfamate
Overview
Description
Lorcaserin sulfamate is a metabolite of lorcaserin, a selective serotonin 2C receptor agonist. Lorcaserin is primarily used for weight management in obese and overweight patients. This compound is formed through the metabolic process and is one of the major circulating metabolites in the plasma.
Mechanism of Action
Target of Action
Lorcaserin sulfamate, also known as Lorcaserin metabolite M1, primarily targets the serotonin 2C receptors (5-HT2C) . These receptors play a crucial role in regulating appetite and satiety, making them a key target for weight management therapies .
Mode of Action
This compound acts as a selective agonist for the 5-HT2C receptors . By selectively activating these receptors, it stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus . This leads to an increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .
Biochemical Pathways
The activation of 5-HT2C receptors by this compound triggers a cascade of biochemical reactions. The stimulated POMC neurons release alpha-melanocortin stimulating hormone, which binds to melanocortin-4 receptors . This binding event signals the feeling of satiety, leading to a decrease in food intake .
Pharmacokinetics
Lorcaserin undergoes extensive hepatic metabolism, producing multiple metabolites . This compound (M1) is the major metabolite circulating in the plasma . Another major metabolite, N-carbamoyl glucuronide lorcaserin (M5), is primarily excreted in urine . Other minor metabolites, which are glucuronide or sulfate conjugates, are also excreted in urine .
Result of Action
The activation of 5-HT2C receptors by this compound leads to a decrease in food intake and an increase in satiety . This results in weight loss, making this compound an effective treatment for obesity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug, with a higher Cmax observed in the fed state compared to the fasted state . At steady state, cmax and auc were determined to be bioequivalent between the fasted and fed states, indicating no clinically relevant food effect on the pharmacokinetic properties of this compound .
Biochemical Analysis
Biochemical Properties
Lorcaserin Sulfamate is primarily formed by the action of human sulfotransferases (SULTs) SULT1A1, SULT1A2, SULT1E1, and SULT2A1 . The catalytic efficiency of these SULTs for this compound formation is widely variable, and among the SULT isoforms, SULT1A1 was found to be the most efficient .
Cellular Effects
This compound binds to human plasma protein with high affinity (i.e., >99%) . Despite being the major circulating metabolite, the level of free this compound would be minimal at a Lorcaserin therapeutic dose and unlikely be sufficient to cause drug-drug interactions .
Molecular Mechanism
It is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus .
Temporal Effects in Laboratory Settings
This compound is stable and shows minimal P450 inhibition or induction potential . This suggests that the potential for metabolic drug-drug interaction or toxicological effects of this compound is remote in a normal patient population .
Metabolic Pathways
This compound is involved in various metabolic pathways in humans. It is primarily cleared by metabolism, which involves multiple enzyme systems . Both human liver and renal cytosols catalyze the formation of this compound, where the liver cytosol showed a higher catalytic efficiency than renal cytosol .
Transport and Distribution
This compound is extensively metabolized in the liver and the metabolites are eliminated mostly in the urine (92.3%) and some through feces (2.2%) . This suggests that this compound is distributed within cells and tissues via the circulatory system.
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its formation and metabolism in the liver and renal cytosols , it can be inferred that this compound may be localized in the cytosol of these cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lorcaserin sulfamate involves the reaction of lorcaserin with sulfamic acid. The reaction typically occurs under mild conditions, with the use of solvents such as methanol or ethanol. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Lorcaserin sulfamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound back to lorcaserin.
Substitution: Substitution reactions can occur at the sulfamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Lorcaserin.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Lorcaserin sulfamate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lorcaserin and its metabolites.
Biology: Studied for its role in the metabolic pathways of lorcaserin.
Medicine: Investigated for its potential therapeutic effects and safety profile in weight management.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: Another serotonin receptor agonist used for weight management but with a higher risk of cardiovascular toxicity.
Norfenfluramine: An active metabolite of fenfluramine with similar pharmacological effects.
Phentermine: A sympathomimetic amine used for weight loss, but with a different mechanism of action.
Uniqueness of Lorcaserin Sulfamate
This compound is unique due to its selective activation of serotonin 2C receptors, which minimizes the risk of cardiovascular side effects compared to non-selective serotonin receptor agonists like fenfluramine. Additionally, its formation as a metabolite of lorcaserin provides insights into the metabolic pathways and potential therapeutic effects of lorcaserin.
Properties
IUPAC Name |
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUNJIOOIHWHGQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361572-46-4 | |
Record name | Lorcaserin sulfamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361572464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LORCASERIN SULFAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL94VXC16J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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